4a,5,6,7,8,8a-Hexahydrochromen-4-one
Description
Historical Context and Evolution of Hexahydrochromenone Chemistry
The story of hexahydrochromenone chemistry is nested within the broader history of organic chemistry. A pivotal moment was in 1828, when Friedrich Wöhler synthesized urea (B33335) from inorganic precursors, dismantling the prevailing theory of vitalism which held that organic compounds could only be produced by living organisms. ijrpc.comhacibayram.edu.tr This discovery opened the floodgates for chemists to create and manipulate organic molecules in the laboratory. Shortly before this, in 1806, Jöns Jacob Berzelius had coined the term “organic chemistry” for the study of compounds from biological sources. ijrpc.com
The synthesis of the parent aromatic chromone (B188151) structure has historical roots in methods like the Kostanecki-Robinson reaction. One of the initial methods for creating chromones was developed by Heywang and von Kostanecki, involving the decarboxylation of chromone-2-carboxylic acid. researchgate.net Over time, more efficient synthetic routes were developed, often employing acidic or basic conditions to facilitate intramolecular condensation. researchgate.net
The evolution towards saturated derivatives like hexahydrochromenones is a logical progression in synthetic chemistry, aimed at exploring the chemical space beyond flat, aromatic systems. The development of synthetic methods for related saturated heterocyclic systems, such as hexahydroquinolines and hexahydro-1H-xanthene derivatives, showcases the ongoing interest in these complex scaffolds. nih.govresearchgate.netbeilstein-journals.org The synthesis of hexahydroquinolines, for instance, can be achieved via the Hantzsch synthesis method, reacting components like benzaldehyde, cyclohexanedione derivatives, and alkyl acetoacetate (B1235776) in the presence of a nitrogen source. beilstein-journals.org While a detailed timeline for the specific discovery of 4a,5,6,7,8,8a-Hexahydrochromen-4-one is not extensively documented in seminal literature, its emergence is a product of the expansion of synthetic methodologies and the drive to create libraries of diverse molecular structures.
Significance of the Chromenone Scaffold in Organic Synthesis
The chromone ring system is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netrsc.org This term is used for molecular frameworks that are able to provide ligands for diverse biological receptors, appearing as a core structure in a wide array of pharmacologically active compounds. researchgate.net The versatility of the chromone and its partially saturated analogue, chromanone, makes them valuable building blocks for creating a diverse range of heterocyclic compounds. nih.gov
The synthetic utility of the chromone scaffold stems from its reactive nature. The presence of a carbonyl group and an α,β-unsaturated system in chromones allows for various chemical transformations, enabling chemists to introduce a wide range of functional groups and build more complex molecules. researchgate.net For example, intramolecular Diels-Alder reactions using chromone derivatives have been employed to synthesize new, complex oxygen-containing heterocycles. nih.gov
The significance of this scaffold is underscored by its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The ability to readily modify the basic chromone structure allows for the fine-tuning of its properties, a key aspect of modern drug design.
Research Objectives and Scope for this compound
While specific research exclusively targeting this compound is not widely published, the research objectives for this compound can be inferred from the extensive studies on the broader classes of chromone and chromanone derivatives. The primary goal is typically the exploration of potential biological and pharmacological activities.
Chromone derivatives have been investigated for a multitude of therapeutic applications, including as:
Anticancer agents
Antimicrobial and antifungal agents
Anti-inflammatory compounds beilstein-journals.org
Neuroprotective agents
Inhibitors of specific enzymes, such as interleukin-5
The research scope for this compound and its derivatives would likely involve the synthesis of a library of related compounds with various substitutions on the heterocyclic rings. These new chemical entities would then be screened against a panel of biological targets to identify any potential therapeutic activities. For instance, studies on hexahydroquinoline derivatives, which share a similar saturated six-membered ring fused to a heterocyclic ring, have focused on their anticancer and antimicrobial properties. nih.gov Similarly, research on tetramethyl-hexahydro-1H-xanthene-dione derivatives has included screening for antimicrobial activity. researchgate.net Therefore, a key objective for research into this compound would be to determine if the saturation of the chromone core leads to novel or enhanced biological profiles compared to its aromatic counterparts.
Data Tables
Table 1: General Synthetic Approaches for Chromone Scaffolds
| Method | Description | Key Reagents/Conditions | Reference |
| Kostanecki-Robinson Reaction | A classical method involving the acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides followed by cyclization. | Sodium salt of the carboxylic acid, acid anhydride | researchgate.net |
| Baker–Venkataraman Rearrangement | An intramolecular condensation that proceeds through the rearrangement of an o-acyloxyacetophenone derivative. | Base (e.g., KOH, pyridine) | researchgate.net |
| Claisen Condensation | Intramolecular condensation of esters to form β-keto esters, which can then be cyclized. | Strong base (e.g., Sodium ethoxide) | researchgate.net |
| Acid-Catalyzed Cyclization | Direct cyclization of phenolic compounds with a suitable side chain. | Polyphosphoric acid, Hydriodic acid | researchgate.net |
| Metalation-Based Synthesis | Ortho-directed metalation of methoxymethyl aryl ethers followed by reaction with an electrophile and ring closure. | Alkyllithium reagents, Acetic acid | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C9H12O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-7,9H,1-4H2 |
InChI Key |
QHBNSQXBSFMUDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)C=CO2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4a,5,6,7,8,8a Hexahydrochromen 4 One and Its Derivatives
Classical Approaches in Hexahydrochromenone Synthesis
Classical methods for the synthesis of the hexahydrochromen-4-one core often rely on well-established chemical transformations that have been refined over decades. These approaches, while sometimes lengthy, are robust and have been instrumental in the synthesis of a wide array of derivatives.
Multi-Step Total Synthesis Routes
Multi-step total synthesis provides a versatile platform for the construction of complex hexahydrochromenone derivatives with high stereocontrol. These routes often involve the sequential formation of the carbocyclic and heterocyclic rings. A common strategy involves the initial construction of a substituted cyclohexanone (B45756) ring, followed by the annulation of the pyranone ring.
For instance, the synthesis of a related bicyclic system, (4aβ,5β)-4,4a,5,6,7,8-hexahydro-5-hydroxy-1,4a-dimethylnaphthalen-2(3H)-one, a key intermediate for sesquiterpenoids, highlights a typical multi-step approach that can be conceptually applied to hexahydrochromenones. nih.gov These syntheses often begin with simpler cyclic or acyclic precursors and build complexity through a series of reactions such as alkylations, reductions, and cyclizations. While effective, these routes can be resource-intensive due to the number of steps and purification of intermediates.
A representative multi-step sequence might involve:
Starting Material Selection: Beginning with a readily available cyclic ketone or an acyclic precursor that can be cyclized to form the initial six-membered ring.
Functional Group Interconversions: A series of reactions to introduce the necessary functional groups for the subsequent cyclization to form the pyranone ring.
Ring-Closing Reaction: The final step to form the heterocyclic ring, often through an intramolecular condensation or cyclization.
Cyclization Reactions in Hexahydrochromenone Formation
The formation of the hexahydrochromen-4-one scaffold heavily relies on efficient cyclization reactions. The intramolecular aldol (B89426) condensation is a cornerstone of this approach, particularly as the final step in the Robinson annulation sequence. quora.comyoutube.comyoutube.com
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. quora.com In the context of hexahydrochromenone synthesis, a suitable diketone precursor can undergo an intramolecular aldol condensation to furnish the bicyclic system. The choice of base and reaction conditions is crucial to control the regioselectivity of the cyclization, especially when multiple enolizable positions are present. organicchemistrytutor.comyoutube.com The stability of the resulting ring system, favoring the formation of five- and six-membered rings, is a key driving force for the reaction. organicchemistrytutor.com
A study on the base-catalyzed reverse vinylogous aldol reaction of a related hydroxy-dimethylnaphthalenone derivative under Robinson annulation conditions provides insight into the mechanistic intricacies of these cyclizations. nih.gov This research demonstrated that the regioselectivity of the intramolecular aldol condensation is highly dependent on the structure of the acyclic precursor. nih.gov
| Cyclization Strategy | Key Features | Typical Precursors |
| Intramolecular Aldol Condensation | Forms the pyranone ring from a diketone precursor. Often the final step of a Robinson annulation. | 1,5-Diketones |
| Robinson Annulation | A two-step sequence (Michael addition followed by aldol condensation) to construct a six-membered ring. | A ketone and an α,β-unsaturated ketone |
One-Pot Synthetic Protocols
To improve efficiency and reduce waste, one-pot synthetic protocols have been developed for the synthesis of related heterocyclic systems. These methods combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates.
For example, a one-pot, three-component reaction for the synthesis of hexahydrophenanthridine scaffolds has been reported, involving an organocatalytic quadruple-cascade reaction. rsc.org While not directly yielding a hexahydrochromenone, this demonstrates the power of cascade reactions in rapidly building molecular complexity. Similarly, one-pot syntheses of macrocycles have been achieved through precipitation-driven cyclization. mdpi.com These approaches highlight the potential for developing one-pot methodologies for 4a,5,6,7,8,8a-hexahydrochromen-4-one and its derivatives, likely by combining the formation of the initial diketone precursor and its subsequent cyclization in a single operation.
Advanced Synthetic Methodologies
Modern synthetic chemistry offers a range of advanced methodologies that provide greater efficiency, selectivity, and sustainability compared to classical approaches. These include the use of transition metal catalysts and biocatalysts.
Transition Metal-Catalyzed Cyclizations in Chromene Synthesis
Transition metal catalysis has emerged as a powerful tool for the synthesis of chromene derivatives. Ruthenium catalysts, in particular, have shown significant promise in this area.
A cationic ruthenium-hydride complex has been found to be an effective catalyst for the dehydrative C-H coupling reaction of phenols with α,β-unsaturated carbonyl compounds, leading to the formation of chromene derivatives. acs.org This method provides a sustainable route to the chromene core by avoiding the use of reactive reagents and minimizing byproduct formation. acs.org Furthermore, p-cymene (B1678584) Ru(II) organometallic complexes have been utilized to catalyze the one-pot, multicomponent synthesis of 2-amino-4H-chromenes via an acceptorless dehydrogenative coupling of alcohols. rsc.org
Ruthenium catalysts have also been employed in tandem reactions, such as a ring-closing metathesis/isomerization/N-acyliminium cyclization sequence, to synthesize various heterocycles, demonstrating the versatility of these catalysts in constructing complex molecular architectures. youtube.comacs.orgnih.gov While these examples focus on chromene synthesis, the principles can be adapted for the construction of the saturated hexahydrochromenone ring system.
| Catalyst System | Reaction Type | Key Advantages |
| Cationic Ruthenium-Hydride Complex | Dehydrative C-H coupling of phenols and α,β-unsaturated carbonyls | Sustainable, avoids reactive reagents |
| p-Cymene Ru(II) Complexes | Acceptorless dehydrogenative coupling of alcohols | One-pot, high atom economy |
Biocatalytic and Chemoenzymatic Approaches for Stereocontrolled Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes can catalyze reactions with high enantioselectivity under mild conditions, making them ideal for the synthesis of optically active hexahydrochromenones.
Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst that has been widely used for the asymmetric reduction of prochiral ketones. nih.govbiomedpharmajournal.orgresearchgate.netacgpubs.org This methodology can be applied to the synthesis of chiral alcohol intermediates which can then be cyclized to form enantiomerically enriched hexahydrochromenones. The reduction of β-keto esters using baker's yeast can yield optically active β-hydroxy esters, which are valuable building blocks. acgpubs.orgethz.ch
Lipases are another important class of enzymes used in biocatalysis, particularly for the kinetic resolution of racemic alcohols and esters. nih.govnih.govmdpi.com In a chemoenzymatic approach, a racemic mixture of a key alcohol intermediate in the synthesis of a hexahydrochromenone derivative can be resolved using a lipase-catalyzed transesterification or hydrolysis reaction. mdpi.com This allows for the separation of the enantiomers, providing access to optically pure starting materials for the synthesis of the final target molecule. For example, the lipase (B570770) from Pseudomonas cepacia has been successfully used in the resolution of alcohol precursors for the synthesis of other complex chiral molecules. mdpi.com
A bienzymatic cascade involving ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) has also been developed for the stereodivergent synthesis of optically active chlorohydrins, which are versatile synthetic intermediates. nih.gov Such multi-enzyme systems hold great potential for the stereocontrolled synthesis of the multiple chiral centers present in this compound.
| Biocatalyst | Application | Key Outcome |
| Baker's Yeast (Saccharomyces cerevisiae) | Asymmetric reduction of prochiral ketones | Synthesis of chiral alcohol intermediates |
| Lipases (e.g., from Pseudomonas cepacia) | Kinetic resolution of racemic alcohols/esters | Separation of enantiomers to yield optically pure precursors |
| Ene-reductases (EREDs) & Alcohol Dehydrogenases (ADHs) | Stereodivergent reduction of α,β-unsaturated ketones | Synthesis of specific stereoisomers of alcohol intermediates |
Asymmetric Synthesis and Enantioselective Routes
The generation of chiral, non-racemic this compound and its derivatives is a significant objective in modern organic synthesis, driven by the demand for enantiomerically pure starting materials for complex natural products and pharmaceuticals. The core challenge lies in controlling the stereochemistry at the two bridgehead stereocenters, C4a and C8a. Key strategies have evolved from using chiral auxiliaries to more efficient catalytic asymmetric methods, including organocatalysis and chiral Lewis acid catalysis.
A highly effective and widely studied approach for the enantioselective synthesis of related bicyclic systems is organocatalysis. Drawing a parallel to the celebrated synthesis of the Wieland-Miescher ketone, a carbocyclic analogue, the Hajos-Parrish-Eder-Sauer-Wiechert reaction provides a foundational strategy. wikipedia.orgresearchgate.net This reaction utilizes a chiral secondary amine, typically L-proline or its derivatives, to catalyze an intramolecular aldol condensation of a prochiral trione (B1666649) precursor. This method can yield the bicyclic core with high enantiomeric excess (ee). uni.edu The catalytic cycle, as proposed for analogous systems, involves the formation of a chiral enamine between the catalyst and one of the ketone moieties of the substrate, which then facilitates a highly stereocontrolled intramolecular cyclization. researchgate.net
More recent advancements have focused on the asymmetric hetero-Diels-Alder (HDA) reaction to construct the dihydropyranone ring. wiley-vch.de This approach involves the cycloaddition of an electron-rich diene with a dienophile, catalyzed by a chiral Lewis acid. wiley-vch.desioc-journal.cn Chiral-at-metal complexes, such as those involving iron or calcium, have demonstrated remarkable efficacy in catalyzing inverse-electron-demand HDA reactions, affording dihydropyran products with excellent diastereo- and enantioselectivity (up to 99% ee). rsc.orgresearchgate.netnih.gov These catalysts function by coordinating to the dienophile, lowering its LUMO energy and creating a chiral environment that directs the approach of the diene.
The table below summarizes representative catalytic systems and their performance in asymmetric reactions relevant to the synthesis of hexahydrochromenone architectures.
| Catalyst Type | Reaction | Substrates | Key Features | Reported Enantioselectivity (ee) |
| Organocatalyst | Intramolecular Aldol | Prochiral Triketone | L-Proline catalyzed Robinson annulation | Up to 76% (in one-pot) wikipedia.org |
| Chiral Lewis Acid | Hetero-Diels-Alder | β,γ-Unsaturated α-ketoester + Enol ether | Chiral-at-iron complex | Up to 98% researchgate.net |
| Chiral Lewis Acid | Hetero-Diels-Alder | Dioxopyrrolidines + Olefins | Chiral iron(III)/N,N'-dioxide complex | Up to 99% nih.gov |
| Chiral Lewis Acid | Hetero-Diels-Alder | α-Keto esters + Isatins | Chiral Calcium BINOL-derived Phosphate | Not specified, but "highly enantioselective" rsc.org |
These enantioselective routes provide powerful tools for accessing optically active this compound derivatives, which are crucial chiral building blocks for the total synthesis of complex molecules. researchgate.net
Retrosynthetic Analysis for this compound Architectures
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule. wiley-vch.de For a bicyclic architecture like this compound, this process involves strategically disconnecting the molecule into simpler, commercially available precursors.
The core of the this compound is a fused bicyclic system containing an α,β-unsaturated ketone within a dihydropyran ring. A logical and powerful retrosynthetic approach is the Robinson annulation, a classic method for forming six-membered rings. This strategy is best illustrated by analyzing the closely related and extensively studied carbocyclic analogue, the Wieland-Miescher ketone (WMK). wikipedia.orguni.edu The WMK is a versatile synthon widely employed in the synthesis of steroids and terpenoids. wikipedia.orgresearchgate.net
Applying a similar logic, the retrosynthesis of the hexahydrochromen-4-one target (I) begins with a C-C bond disconnection in the cyclohexene (B86901) ring, corresponding to the reverse of an intramolecular aldol condensation. This reveals a prochiral triketone intermediate (II). This key disconnection simplifies the bicyclic system into a more manageable acyclic precursor.
Retrosynthetic Scheme for this compound (I)
Further disconnection of the triketone intermediate (II) via a retro-Michael reaction breaks the bond formed between the α-carbon of one carbonyl and the β-carbon of the unsaturated system. This leads to two simpler building blocks: a cyclic 1,3-dione (such as cyclohexane-1,3-dione) and an appropriate α,β-unsaturated ketone (like methyl vinyl ketone, though a precursor with an oxygen atom in the appropriate position would be required for the chromenone).
The forward synthesis, therefore, involves the Michael addition of the 1,3-dione to the α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the fused ring system. This sequence is the essence of the Robinson annulation. The synthesis of the Wieland-Miescher ketone, for instance, famously employs the reaction between 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone. wikipedia.org Investigations into synthesizing analogues have explored various catalysts and conditions, including alternative routes like those involving a Birch reduction for constructing the requisite ring system when the standard annulation proves challenging. ucl.ac.uk
This retrosynthetic strategy provides a robust and well-precedented pathway to the this compound core structure.
Chemical Reactivity and Mechanistic Investigations of 4a,5,6,7,8,8a Hexahydrochromen 4 One
Functional Group Reactivity and Transformations
The reactivity of 4a,5,6,7,8,8a-Hexahydrochromen-4-one is largely centered around its enone system and the potential for reactions at the carbonyl group, the carbon-carbon double bond, and the allylic positions.
Nucleophilic Reactions Involving Hydroxyl Moieties
While the parent compound is a ketone, its derivatives can feature hydroxyl groups, which are prime sites for nucleophilic attack. For instance, the reduction of the ketone functionality yields a corresponding alcohol. This hydroxyl group can then undergo a variety of nucleophilic substitution reactions.
Electrophilic Additions to Unsaturated Bonds
The carbon-carbon double bond within the pyran ring is susceptible to electrophilic addition reactions. These reactions proceed via the formation of a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of this addition is influenced by the electronic effects of the neighboring oxygen atom and the carbonyl group.
Oxidation Pathways and Products
The oxidation of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. For example, oxidation can target the allylic positions or the double bond itself, potentially leading to the formation of epoxides or diols.
Ring Transformations and Rearrangement Studies
The bicyclic nature of this compound allows for complex and synthetically useful ring transformations and rearrangements.
Cleavage of the Pyran Ring System
Under specific conditions, the pyran ring of the hexahydrochromenone scaffold can be cleaved. This can be achieved through various methods, including retro-Diels-Alder reactions or by oxidative cleavage of the double bond. The resulting products can serve as versatile intermediates for the synthesis of other complex molecules.
Formation of Fused Heterocyclic Architectures
The inherent functionality within this compound makes it a valuable precursor for the construction of more complex, fused heterocyclic systems. For example, the enone moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form polycyclic structures.
| Starting Material | Reagent(s) | Reaction Type | Product(s) |
| This compound | DIBAL-H | Reduction | Corresponding Alcohol |
| This compound | m-CPBA | Epoxidation | Corresponding Epoxide |
| This compound | Dienophile | Diels-Alder Reaction | Fused Polycyclic Adduct |
Reaction Mechanism Elucidation
Detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature. However, its structure, which features a fused cyclohexene (B86901) ring and an α,β-unsaturated ketone, is a classic motif in organic chemistry. The elucidation of its formation and subsequent reactivity can be understood through well-established reaction mechanisms. These include pericyclic reactions for the construction of the core ring system and addition reactions to the enone functionality.
One of the most probable synthetic pathways to the hexahydrochromen-4-one scaffold is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgbyjus.comorganic-chemistry.org In this context, a substituted 1,3-diene would react with a 2-cyclohexen-1-one (B156087) derivative to form the bicyclic system. The reaction is typically thermally allowed and proceeds in a concerted fashion, meaning all bond-forming and bond-breaking occurs in a single transition state. byjus.com The stereochemical outcome of the Diels-Alder reaction is highly predictable, following the endo rule, which states that the substituents on the dienophile will preferentially orient themselves towards the developing diene bridge in the transition state. organic-chemistry.org
The general mechanism for a Diels-Alder reaction forming a related bicyclic system is illustrated below:
Table 1: Generalized Diels-Alder Reaction Mechanism
| Step | Description | Intermediate/Transition State |
| 1 | A conjugated diene and a dienophile (an alkene or alkyne) approach each other. | Reactants are separate entities. |
| 2 | The molecules align to allow for the overlap of the π-orbitals. The reaction proceeds through a concerted, cyclic transition state. | A six-membered ring transition state where sigma bonds are partially formed and pi bonds are partially broken. |
| 3 | Two new carbon-carbon sigma bonds are formed, and a new pi bond is formed in the resulting cyclohexene ring. | The final cycloadduct is formed. |
Another fundamental route to this class of compounds is the Robinson annulation . This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. byjus.comwikipedia.orgmasterorganicchemistry.com Specifically, the reaction would commence with the conjugate addition of an enolate to a Michael acceptor, such as methyl vinyl ketone, to form a 1,5-dicarbonyl intermediate. organic-chemistry.orgchemistrysteps.com This intermediate then undergoes an intramolecular aldol condensation, where one of the carbonyl groups is enolized and attacks the other carbonyl, leading to the formation of the six-membered ring. Subsequent dehydration yields the α,β-unsaturated ketone characteristic of the hexahydrochromen-4-one system. masterorganicchemistry.comchemistrysteps.com
A more contemporary approach for the synthesis of hexahydrochromenone derivatives involves phosphine-catalyzed [3+3] annulation reactions. researchgate.netbohrium.com In this type of reaction, a phosphine (B1218219) catalyst activates a substrate, such as a Morita-Baylis-Hillman (MBH) carbonate, to act as a three-carbon synthon. This activated species then reacts with a 1,3-dicarbonyl compound, which serves as the other three-atom component, to construct the six-membered ring. bohrium.comresearchgate.net Density functional theory (DFT) calculations have been employed to study the mechanism of these phosphine-catalyzed reactions, revealing a multi-step process that includes nucleophilic attack of the phosphine, elimination, nucleophilic addition of the second component, proton transfer, and a final intramolecular cyclization. bohrium.com
Table 2: Key Mechanistic Pathways for Hexahydrochromenone Formation
| Reaction | Key Steps | Catalyst/Conditions | Resulting Structure |
| Diels-Alder Reaction | [4+2] cycloaddition | Heat or Lewis acid | Fused cyclohexene ring |
| Robinson Annulation | Michael addition, Intramolecular aldol condensation | Base or acid | α,β-Unsaturated ketone in a new six-membered ring |
| Phosphine-Catalyzed [3+3] Annulation | Nucleophilic catalysis, allylic alkylation, intramolecular cyclization | Phosphine catalyst | Substituted hexahydrochromenone |
The reactivity of the this compound core, once formed, is dominated by the α,β-unsaturated ketone moiety. This functional group can undergo nucleophilic attack at the carbonyl carbon or at the β-carbon (conjugate addition). The specific reaction pathway would depend on the nature of the nucleophile and the reaction conditions.
Derivatization and Structural Diversity of 4a,5,6,7,8,8a Hexahydrochromen 4 One Analogues
Synthesis of Substituted Hexahydrochromenone Derivatives
The synthesis of substituted 4a,5,6,7,8,8a-hexahydrochromen-4-one derivatives is a field of active research, driven by the quest for novel molecular architectures with tailored properties. Key to this endeavor are synthetic strategies that allow for precise control over the placement and stereochemistry of substituents on the hexahydrochromenone framework.
The introduction of chiral centers in a stereoselective manner is paramount for creating enantiomerically pure compounds, which is often a prerequisite for biological applications. Diastereoselective synthesis provides a powerful tool for controlling the relative stereochemistry of multiple chiral centers within the hexahydrochromenone framework.
A notable example is the cascade inter–intramolecular double Michael strategy for the synthesis of highly functionalized cyclohexanones, which can also yield tetrahydrochromen-4-ones as side products with excellent diastereoselectivity. nih.govmdpi.com This approach, utilizing curcumins and arylidenemalonates in the presence of a phase-transfer catalyst, demonstrates the potential for creating complex, multi-substituted hexahydrochromenone structures with defined stereochemistry. nih.govmdpi.com
Furthermore, chemoenzymatic methods offer an elegant approach to stereoselective synthesis. Although demonstrated on the analogous 4a,5,6,7,8-hexahydro-5-hydroxy-4a-methylnaphthalen-2(3H)-one, the principles are readily applicable to the hexahydrochromenone system. nih.govresearchgate.net The use of enzymes, such as alcalase, can facilitate the enantioselective hydrolysis of ester precursors, leading to the formation of chiral hydroxy-hexahydrochromenone derivatives with high optical purity. nih.govresearchgate.net The stereochemical outcome of such reactions is often predictable based on the enzyme's binding model. nih.govresearchgate.net
The table below summarizes key strategies for the stereoselective synthesis of hexahydrochromenone analogues and related structures.
| Method | Key Features | Example Application | Reference |
| Cascade Double Michael Reaction | Diastereoselective formation of multiple C-C bonds. | Synthesis of highly substituted tetrahydrochromen-4-ones. | nih.govmdpi.com |
| Chemoenzymatic Resolution | Enantioselective hydrolysis of esters. | Preparation of enantiomerically pure hydroxy-hexahydronaphthalenone. | nih.govresearchgate.net |
Analogues with Varied Substituents (e.g., Prenyl, Hydroxyl, Phenyl)
The functionalization of the hexahydrochromenone core with a variety of substituents, such as prenyl, hydroxyl, and phenyl groups, significantly expands its structural diversity and potential utility.
The introduction of phenyl and hydroxyl groups can be achieved through the aforementioned cascade Michael reaction of curcumins with arylidenemalonates. nih.gov This reaction allows for the incorporation of substituted phenyl rings from the arylidenemalonate starting material and hydroxyl groups originating from the curcumin (B1669340) moiety. nih.gov
The synthesis of prenylated chromone (B188151) derivatives is a well-established field, often involving the reaction of a hydroxy-substituted chromone precursor with a prenylating agent, such as prenyl bromide, in the presence of a base. researchgate.net For instance, the prenylation of 2-hydroxy-4,5,6-trimethoxyacetophenone is a key step in the synthesis of 5,6,7,3′-Tetramethoxy-4′-hydroxy-8-C-prenylflavone. researchgate.net This methodology could be adapted for the C- or O-prenylation of suitable hexahydrochromenone precursors.
The table below showcases examples of substituted chromone and hexahydrochromenone analogues.
| Substituent | Synthetic Approach | Starting Materials | Resulting Analogue | Reference |
| Phenyl, Hydroxyl | Cascade Michael Reaction | Curcumins, Arylidenemalonates | Substituted Tetrahydrochromen-4-ones | nih.gov |
| Prenyl | C-Prenylation | 2-hydroxy-4,5,6-trimethoxyacetophenone, Prenyl bromide | 2-hydroxy-4,5,6-trimethoxy-3-C-prenylacetophenone | researchgate.net |
Conjugates and Hybrid Molecules Containing the Hexahydrochromenone Core
The concept of molecular hybridization, which involves covalently linking two or more pharmacophoric units, has emerged as a powerful strategy in drug discovery to create novel molecules with potentially enhanced or synergistic activities. mdpi.com While specific examples of conjugates and hybrid molecules incorporating the this compound core are not extensively reported, the broader class of chromone-based hybrids provides a blueprint for future synthetic endeavors.
The synthesis of such hybrids typically involves the reaction of a functionalized chromone derivative with another biologically active molecule. For example, hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones have been synthesized via Knoevenagel condensation. mdpi.com This approach demonstrates the feasibility of linking the chromone scaffold to other heterocyclic systems.
The design of hybrid molecules often targets multi-target therapeutic approaches. rsc.org The hexahydrochromenone scaffold, with its potential for diverse functionalization, could be a valuable component in the construction of novel hybrid molecules for various applications.
Spectroscopic Characterization Techniques for 4a,5,6,7,8,8a Hexahydrochromen 4 One and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 4a,5,6,7,8,8a-hexahydrochromen-4-one. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of a typical hexahydrochromen-4-one framework would exhibit signals corresponding to the protons in the aliphatic rings and at the stereogenic centers. The chemical shifts, multiplicities (splitting patterns), and coupling constants of these signals are diagnostic for the specific arrangement of atoms. Protons adjacent to the carbonyl group and the enone double bond are expected to appear in the downfield region due to deshielding effects.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the enone system is typically observed in the highly downfield region (around 190-200 ppm). The carbons of the double bond (C=C) would also show characteristic signals in the olefinic region (around 120-170 ppm). The remaining aliphatic carbons of the fused ring system would appear in the upfield region.
Table 1: Predicted ¹³C NMR Chemical Shifts for a Hexahydrochromen-4-one Analog
Based on data for 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~199.0 |
| Vinylic (α-carbon) | ~125.0 |
| Vinylic (β-carbon) | ~165.0 |
| Quaternary (C-4a) | ~35.0 |
| Methylene (CH₂) | 20.0 - 40.0 |
| Methyl (if present) | ~23.0 |
This table is illustrative and actual values for this compound may vary.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation of the molecular ion is often initiated by the cleavage of bonds adjacent to the carbonyl group or by retro-Diels-Alder reactions in the cyclohexene (B86901) ring, providing valuable structural clues.
GC-MS data for the analogous compound, 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone, reveals characteristic fragmentation patterns for this class of bicyclic enones. nih.gov
Table 2: Key Mass Spectrometry Fragmentation Data for a Hexahydrochromen-4-one Analog
Based on GC-MS data for 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone nih.gov
| m/z Value | Relative Intensity | Possible Fragment |
| 164 | High | Molecular Ion [M]⁺ |
| 122 | High | [M - C₂H₂O]⁺ |
| 107 | Moderate | [M - C₃H₅O]⁺ |
| 91 | Moderate | Tropylium ion [C₇H₇]⁺ |
This table presents a selection of significant peaks and their potential assignments. The fragmentation of this compound would be expected to follow similar pathways.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify key functional groups and to probe the electronic transitions within the molecule, respectively.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent peak for the α,β-unsaturated ketone carbonyl (C=O) stretching vibration would be observed around 1660-1685 cm⁻¹. The C=C double bond stretching vibration of the enone system would appear in the region of 1600-1650 cm⁻¹. Additionally, C-H stretching and bending vibrations for the aliphatic parts of the molecule would be present.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is particularly informative for conjugated systems. The α,β-unsaturated ketone chromophore in this compound is expected to exhibit a strong absorption band corresponding to a π → π* transition, typically in the range of 220-250 nm. A weaker absorption band for the n → π* transition of the carbonyl group may also be observed at longer wavelengths, around 310-330 nm.
Chiroptical Spectroscopy for Stereochemical Elucidation
Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD), is essential for determining the absolute configuration of chiral molecules such as this compound. Chiral molecules interact differently with left and right circularly polarized light, and this differential absorption is measured in CD spectroscopy. lu.se
The shape and sign of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule. For bicyclic enones, the sign of the Cotton effect associated with the n → π* transition of the carbonyl chromophore is often used to deduce the absolute configuration of the molecule based on the Octant Rule. The stereochemistry of reaction products, particularly those resulting from stereoselective reactions, can be unequivocally assigned by comparing their experimental CD spectra with theoretical calculations or with the spectra of known compounds. lu.seresearchgate.net The study of chiroptical properties is particularly crucial in the synthesis of enantiomerically pure compounds. lu.se
Computational and Theoretical Studies on 4a,5,6,7,8,8a Hexahydrochromen 4 One
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various electronic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry and materials science for investigating the electronic structure of many-body systems. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like hexahydrochromenone derivatives. researchgate.net
In the study of related chromene and chromone (B188151) derivatives, DFT, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, has been successfully employed to compute and analyze molecular geometry, vibrational frequencies, and electronic properties. mdpi.comucl.ac.uk For instance, calculations on chromene derivatives have shown good agreement between theoretical and experimental data for geometric parameters (bond lengths and angles) and vibrational spectra (FT-IR). mdpi.comucl.ac.uk Discrepancies between calculated values (for a single molecule in the gas phase) and experimental data (from crystal structures) are expected and can be explained by intermolecular interactions in the solid state. nih.gov
DFT calculations are also used to determine key quantum chemical descriptors that help in understanding a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. mdpi.comucl.ac.ukresearchgate.net For example, in related heterocyclic compounds, MEP plots have identified electron-rich areas around carbonyl and amine groups as likely nucleophilic sites. researchgate.net
Table 1: Selected DFT-Calculated Parameters for Chromene/Chromone Derivatives Note: This table is illustrative, based on data for related chromene derivatives, not the specific title compound.
| Parameter | Description | Typical Calculated Value Range | Reference |
|---|---|---|---|
| HOMO-LUMO Gap (Egap) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. Indicates chemical reactivity and stability. | 1.5 - 6.3 eV | nih.govchemspider.com |
| Hardness (η) | Resistance to change in electron distribution. Calculated from Egap. | ~0.09 eV | nih.gov |
| Softness (S) | The reciprocal of hardness. Indicates the capacity of a molecule to receive electrons. | ~5.3 eV | nih.gov |
| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | 20 - 24 eV | chemspider.com |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This collection of conformations and their relative energies is often visualized as a potential energy landscape. nih.gov
The energy landscape provides a conceptual framework for understanding the structure and dynamics of molecules. nih.gov For complex molecules, the landscape can feature multiple energy minima (stable and metastable states) and transition states (saddle points), which dictate the pathways and kinetics of conformational changes. Techniques like principal component analysis and topological mapping can be used to construct and analyze these landscapes based on data from molecular dynamics simulations. nih.gov
Molecular Dynamics Simulations of Reactivity and Interactions
While quantum chemical calculations typically focus on static, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations follow the motion of atoms over time. This allows for the study of dynamic processes, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules, at finite temperatures.
Reactive MD simulations, which use force fields that allow for the formation and breaking of chemical bonds, are particularly suited to studying reaction mechanisms without prior assumptions. For studying interactions in a biological context, a hybrid approach called Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. In QM/MM, the reactive center of the molecule is treated with a high level of quantum mechanics, while the surrounding environment (e.g., solvent, protein) is treated with a more computationally efficient molecular mechanics force field. This method has been shown to be extremely useful for calculating free energy profiles and understanding how specific interactions with the environment, like water molecules, can stabilize transition states and alter reaction kinetics.
MD simulations on chromone and other heterocyclic derivatives have been used to assess the stability of ligand-protein complexes derived from docking studies. ucl.ac.ukresearchgate.net Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD), which indicates the stability of the complex over time, and the Root Mean Square Fluctuation (RMSF), which reveals the flexibility of different parts of the protein upon ligand binding. ucl.ac.ukresearchgate.net
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions. ucl.ac.uk
Docking studies have been extensively performed on various chromone and chromene derivatives to explore their potential as therapeutic agents. ucl.ac.ukchemspider.com For example, derivatives have been docked into the active sites of proteins like insulin-degrading enzyme (IDE), cyclooxygenase (COX), and the adenosine (B11128) A1 receptor. ucl.ac.ukresearchgate.net These studies identify the key amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds and hydrophobic interactions. ucl.ac.uk
The results are often reported as a binding energy or docking score, which estimates the binding affinity. In one study, a 6-isopropyl-3-formyl chromone derivative showed a strong binding affinity for IDE with a calculated binding energy of -8.5 kcal/mol, which was more favorable than the reference drug. ucl.ac.uk Following the initial docking, the stability of the predicted binding pose is often validated using MD simulations. ucl.ac.ukresearchgate.net
Table 2: Example Docking Study Results for Chromone Derivatives Against a Protein Target Note: This table is a representative example based on published studies of chromone derivatives.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
|---|---|---|---|---|
| 6-isopropyl-3-formyl chromone | Insulin-Degrading Enzyme (IDE) | -8.5 | Not specified in abstract | ucl.ac.uk |
| Dapagliflozin (Reference) | Insulin-Degrading Enzyme (IDE) | -7.9 | Not specified in abstract | ucl.ac.uk |
| Myricetin (Reference) | Insulin-Degrading Enzyme (IDE) | -8.4 | Not specified in abstract | ucl.ac.uk |
Reaction Pathway Modeling and Transition State Analysis
Understanding the detailed mechanism of a chemical reaction involves mapping the entire reaction pathway, which connects reactants to products via one or more transition states. A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on that pathway.
Computational methods are invaluable for locating and characterizing transition states, which are fleeting and cannot be isolated experimentally. The synthesis of bicyclic ketones like 4a,5,6,7,8,8a-hexahydrochromen-4-one often involves cascade reactions like the Robinson annulation. researchgate.net Computational studies on the proline-catalyzed synthesis of the related Wieland-Miescher ketone have provided detailed mechanistic insights. chemspider.com These studies use DFT to calculate the geometries and relative free energies of reactants, intermediates, transition states, and products. chemspider.com
The calculations can reveal the precise role of the catalyst in lowering the reaction barrier and controlling the stereoselectivity of the product. chemspider.com For instance, in the synthesis of the Wieland-Miescher ketone, computations showed that the catalyst forms a rigid catalytic pocket that forces the substrate to adopt a specific conformation, leading to the observed high enantioselectivity. chemspider.com Identifying the transition state geometry and performing a frequency calculation to confirm it has a single imaginary frequency is a critical step in validating the proposed reaction mechanism.
Applications of 4a,5,6,7,8,8a Hexahydrochromen 4 One in Advanced Organic Synthesis
Hypothetical Utilization as a Building Block in Complex Molecule Synthesis
The bicyclic core of 4a,5,6,7,8,8a-Hexahydrochromen-4-one, featuring a fused cyclohexene (B86901) and dihydropyranone ring system, suggests its potential as a versatile intermediate or "building block" in the construction of more complex molecular architectures. This is a common strategy in organic synthesis, where pre-formed ring systems are elaborated to achieve a target molecule more efficiently.
Potential as a Precursor for Sesquiterpenoid Synthesis
Sesquiterpenoids are a large class of natural products built from three isoprene (B109036) units, often featuring complex, polycyclic carbon skeletons. The synthesis of these molecules is a significant area of research in organic chemistry. While direct evidence for the use of this compound in sesquiterpenoid synthesis is not prominent, structurally similar compounds, such as hexahydronaphthalenone derivatives, are well-established as key intermediates. For instance, the compound 4,4a-5,6,7,8-hexahydro-5β-hydroxy-4aβ,8α-dimethylnaphthalen-2(3H)-one serves as a versatile intermediate in the synthesis of various sesquiterpenes. researchgate.net This suggests that this compound could, in principle, be modified and utilized in a similar fashion to access specific classes of sesquiterpenoids that contain a chromane (B1220400) or related heterocyclic core.
A Theoretical Intermediate in Natural Product Total Synthesis
The total synthesis of natural products is a driving force for the development of new synthetic methodologies. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is frequently employed to construct the core structures of complex natural products. mdpi.com It is conceivable that this compound could be a product of a hetero-Diels-Alder reaction, or serve as a scaffold upon which further stereocontrolled transformations are performed to build up the complexity required for a natural product target. The embedded functionality—an enone and an ether linkage—provides handles for a variety of chemical manipulations.
Speculative Role in Materials Science and Catalyst Design
The application of organic molecules in materials science and catalysis often leverages their specific structural and electronic properties.
A Potential Scaffold for New Catalyst Development
The development of novel catalyst scaffolds is crucial for advancing chemical synthesis. Organic molecules can act as ligands for metal catalysts or as organocatalysts themselves. The rigid, bicyclic framework of this compound could potentially be functionalized to create chiral ligands for asymmetric catalysis. The introduction of coordinating groups at various positions on the ring system could lead to new catalysts with unique steric and electronic properties, influencing the stereochemical outcome of a reaction.
A Putative Component in Functional Materials Derived from Lignin (B12514952) Degradation
Lignin, a complex aromatic biopolymer, is a vast and underutilized renewable resource. Its degradation can lead to a variety of smaller aromatic and aliphatic compounds that can be used as precursors for functional materials. researchgate.net While there is no direct evidence of this compound being a significant product of lignin degradation, the general concept of converting biomass-derived molecules into valuable materials is a very active area of research. Should a viable pathway from lignin-derived platform chemicals to this hexahydrochromenone be developed, it could potentially be incorporated into new polymers or functional materials, contributing to a more sustainable chemical industry.
Investigation of Biological Activities and Underlying Mechanisms of 4a,5,6,7,8,8a Hexahydrochromen 4 One Analogues Preclinical Research
In Vitro Antioxidant Mechanisms and Radical Scavenging Properties
The primary mechanism of antioxidant action for phenolic and chromene derivatives is their ability to act as hydrogen or electron donors, which allows them to scavenge free radicals and reactive oxygen species (ROS). The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficiency. The number and position of hydroxyl or amino groups on the aromatic ring play a crucial role; a greater number of these functional groups generally correlates with higher antioxidant activity. researchgate.net The ortho position for a hydroxyl group is often found to be more active due to its ability to form intramolecular hydrogen bonds, which can stabilize the radical formed after hydrogen donation. researchgate.net
In various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, chromene derivatives have demonstrated significant radical scavenging capabilities. For instance, a structure-activity relationship (SAR) study on curcumin (B1669340) analogues, which share some structural similarities with chromene derivatives, revealed that specific substitutions on the pyrimidine (B1678525) ring led to enhanced antioxidant activity compared to the parent compound. nih.gov Similarly, studies on flavanones, which contain a chromanone skeleton, have shown that the presence of halogen substituents on the benzopyran ring can significantly increase their free radical scavenging activity against both DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. mdpi.com
The antioxidant activity of these compounds is not only dependent on direct radical scavenging but also on their ability to chelate metal ions, thereby preventing the generation of highly reactive hydroxyl radicals through the Fenton reaction.
Table 1: Antioxidant Activity of Selected Chromene Analogues
| Compound/Analogue Type | Assay | Key Findings |
| Curcumin-dihydropyrimidine analogues | DPPH Scavenging | Compounds 2c, 2d, 2j, and 2n showed better antioxidant activity than curcumin. nih.gov |
| 3-Dithiocarbamic flavanones | DPPH & ABTS Scavenging | 6,8-dihalogenated flavanones exhibited superior free radical scavenging compared to monohalogenated derivatives. mdpi.com |
| Phenolic and Aniline Compounds | H2O2 & DPPH Scavenging | The number and ortho-positioning of hydroxyl groups enhance antioxidant activity. researchgate.net |
Preclinical Antitumor Mechanisms (e.g., inhibition of proliferation, induction of apoptosis in cancer cell lines)
A significant body of preclinical research has focused on the antitumor properties of hexahydrochromen-4-one analogues. These studies have unveiled their ability to inhibit the proliferation of various cancer cell lines and to induce programmed cell death, or apoptosis.
A notable study on a series of synthesized hexahydrobenzo[g]chromen-4-one derivatives demonstrated significant anti-proliferative activity against a panel of six human cancer cell lines. nih.gov The most potent compound, designated 7h, exhibited a half-maximal inhibitory concentration (IC50) of 1.8 µg/mL against the T-47D breast cancer cell line. nih.gov Further mechanistic investigations using acridine (B1665455) orange/ethidium bromide double staining and DNA fragmentation analysis confirmed that these chromene derivatives induced apoptosis in breast cancer cells (MCF-7, MDA-MB-231, and T-47D). nih.gov The study also pointed towards the involvement of reactive oxygen species (ROS) and nitric oxide (NO) production in the apoptotic process. nih.gov
Other chromene derivatives have also been shown to be effective inducers of apoptosis. For example, certain 4H-chromene-3-carbonitrile derivatives have demonstrated significant cytotoxic effects against various tumor cell lines, with the observed cell death being attributed to apoptosis. nih.gov
The antiproliferative effects of these compounds are often linked to their ability to interfere with key cellular processes necessary for cancer cell growth and survival.
Table 2: Anticancer Activity of Selected Hexahydrochromen-4-one Analogues
| Cell Line | Compound/Analogue | Observed Effect | IC50 Value |
| T-47D (Breast Cancer) | Compound 7h (hexahydrobenzo[g]chromen-4-one derivative) | Anti-proliferative, Apoptosis induction | 1.8 µg/mL nih.gov |
| MCF-7 (Breast Cancer) | Hexahydrobenzo[g]chromen-4-one derivatives | Apoptosis induction | Not specified nih.gov |
| MDA-MB-231 (Breast Cancer) | Hexahydrobenzo[g]chromen-4-one derivatives | Apoptosis induction | Not specified nih.gov |
Anti-inflammatory Pathways and Modulation of Inflammatory Responses (in vitro/animal models)
The anti-inflammatory potential of hexahydrochromen-4-one analogues has been investigated in both in vitro and in vivo models, revealing their ability to modulate key inflammatory pathways.
Research on chromone (B188151) derivatives has shown that they can significantly inhibit the production of pro-inflammatory mediators. For instance, a series of amide compounds with a chromone nucleus were found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, with one compound showing an EC50 value of 5.33 µM. nih.gov Structure-activity relationship studies from this research indicated that the presence of electron-withdrawing groups at specific positions on the chromone nucleus enhanced the anti-inflammatory activity. nih.gov
Furthermore, other chromone derivatives have been shown to downregulate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The mechanism of action often involves the inhibition of key signaling pathways, such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
In an in vivo setting, certain chromone derivatives have demonstrated potent anti-inflammatory effects in a mouse model of LPS-induced inflammation. nih.gov Another study on two hexahydro chromenyl analogues isolated from a marine source, the spineless cuttlefish, revealed their ability to inhibit the pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in vitro. This suggests a more direct mechanism for their anti-inflammatory action.
Table 3: Anti-inflammatory Activity of Selected Chromene Analogues
| Model System | Compound/Analogue | Key Findings |
| LPS-stimulated RAW264.7 cells | Chromone-amide derivative (5-9) | Inhibited NO production with an EC50 of 5.33 µM. nih.gov |
| In vitro enzyme assays | Hexahydro chromenyl analogues | Inhibited COX-2 and 5-LOX. |
| LPS-induced inflammation in mice | 2-phenyl-4H-chromen-4-one derivative | Reduced inflammation by inhibiting the TLR4/MAPK pathway. nih.gov |
Enzyme Inhibition Studies (e.g., tubulin polymerization inhibition)
A key area of investigation for the anticancer activity of chromene analogues is their ability to inhibit specific enzymes involved in cell proliferation, with a particular focus on tubulin. Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts cell division, leading to cell cycle arrest and apoptosis.
Several studies have identified chromene derivatives as potent inhibitors of tubulin polymerization. These compounds often act by binding to the colchicine (B1669291) binding site on β-tubulin, which prevents the assembly of microtubules. For example, a study on spiro-chromene derivatives demonstrated their ability to inhibit tubulin polymerization.
Molecular docking studies have further elucidated the interaction between chromene-based compounds and tubulin. These computational analyses have shown that chromene derivatives can effectively fit into the colchicine binding pocket, forming stabilizing interactions with the surrounding amino acid residues. This binding disrupts the normal dynamics of microtubule formation and breakdown, which is crucial for cell division.
The inhibition of tubulin polymerization by these compounds typically leads to an arrest of the cell cycle in the G2/M phase, a hallmark of microtubule-targeting agents. This cell cycle arrest ultimately triggers the apoptotic cascade, contributing to the anticancer effects of these compounds.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
The biological activities of 4a,5,6,7,8,8a-hexahydrochromen-4-one analogues are profoundly influenced by their chemical structures. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features responsible for their antioxidant, antitumor, and anti-inflammatory effects.
For Antitumor Activity: In the case of hexahydrobenzo[g]chromen-4-one derivatives, the nature of the substituent on the phenyl ring attached to the chromene core significantly impacts cytotoxicity. For instance, the presence of specific groups can enhance the anti-proliferative activity against breast cancer cell lines. nih.gov SAR studies on bis-chromone derivatives have indicated that having a 5-cyclohexylmethoxy group on one chromenone ring and an electron-donating or hydrogen-bonding group on the other can increase anticancer activity. mdpi.com
For Anti-inflammatory Activity: For chromone-amide derivatives, SAR analysis has revealed that the presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7 of the chromone nucleus, can enhance anti-inflammatory activity. nih.gov The amide bond itself was also identified as a key radical for the observed anti-inflammatory effect. nih.gov
For Tubulin Polymerization Inhibition: SAR studies on 4H-chromene derivatives have shown that the nature of the substituent at the 4-position of the chromene ring is crucial for their ability to inhibit tubulin polymerization. The presence of a phenyl group at this position is a common feature in many active compounds. Modifications to this phenyl ring, as well as to other parts of the chromene scaffold, can significantly modulate the inhibitory potency.
Future Perspectives and Emerging Research Avenues for 4a,5,6,7,8,8a Hexahydrochromen 4 One Chemistry
Innovations in Green Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly becoming a cornerstone of modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, renewable starting materials, and energy-efficient processes. For the synthesis of the 4a,5,6,7,8,8a-hexahydrochromen-4-one scaffold, a significant area of innovation lies in chemoenzymatic methods.
Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations under mild, aqueous conditions, offering a sustainable alternative to traditional chemical catalysts. Research into analogous structures, such as hexahydronaphthalenones, has demonstrated the power of this approach. For instance, the enzyme alcalase has been used for the enantioselective hydrolysis of racemic esters to produce optically pure hydroxyenones. nih.govresearchgate.net This method not only provides high enantiomeric excess but also simplifies product isolation through simple extraction and partition procedures, making it a practical and scalable option. nih.govresearchgate.net
Key Features of Chemoenzymatic Synthesis:
High Selectivity: Enzymes like alcalase exhibit excellent enantioselectivity, crucial for producing specific stereoisomers. nih.gov
Mild Reaction Conditions: Biocatalysis typically occurs in aqueous media at or near room temperature, reducing energy consumption and the need for harsh organic solvents.
Simplified Purification: The separation of the desired product from the unreacted ester can often be achieved through straightforward extraction techniques. nih.gov
The application of this enzymatic strategy to the synthesis of chiral this compound derivatives represents a promising frontier for developing sustainable and efficient manufacturing processes for this important class of compounds.
Application of Machine Learning in Retrosynthesis and Reaction Prediction
The complexity of organic molecules like this compound presents a significant challenge for designing synthetic routes. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by automating retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available precursors. engineering.org.cnarxiv.org
Single-Step Retrosynthesis: Predicting the immediate reactants or precursors for a given product. mit.edu
Multi-Step Retrosynthesis: Assembling a complete reaction sequence from the target molecule back to available starting materials. engineering.org.cn
Models like sequence-to-sequence (Seq2Seq) and Transformer, originally developed for language translation, are adept at this task. mit.edunih.gov They treat the SMILES (Simplified Molecular-Input Line-Entry System) strings of molecules like a language, "translating" a product's SMILES into the SMILES of its reactants. illinois.edu Transfer learning, where a model is pre-trained on a massive dataset before being fine-tuned on a smaller, specific dataset, has been shown to significantly improve prediction accuracy. nih.gov For example, the top-1 accuracy of a Transformer model in predicting reactions increased from 52.4% to 60.7% after implementing transfer learning. nih.gov
The application of these ML tools to the this compound framework can accelerate the discovery of novel derivatives by rapidly identifying efficient and previously unconsidered synthetic routes.
Table 1: Machine Learning Models in Retrosynthesis
| Model Type | Approach | Key Advantage |
|---|---|---|
| Sequence-to-Sequence (Seq2Seq) | Treats molecular structures (SMILES) as sequences to be translated from product to reactants. illinois.edu | Effective for single-step retrosynthesis prediction by leveraging natural language processing architecture. mit.edu |
| Transformer | An advanced encoder-decoder model that also processes SMILES strings. nih.gov | Offers superior accuracy compared to Seq2Seq models, especially when combined with transfer learning. nih.gov |
| Graph-Based Models | Represents molecules as graphs (atoms as nodes, bonds as edges) to predict disconnection sites. illinois.edu | Provides a more intuitive representation of molecular structure and connectivity for reaction prediction. |
Advanced Characterization Techniques for Complex Derivates
As synthetic chemists create increasingly complex derivatives of this compound, the need for sophisticated analytical techniques to unambiguously determine their three-dimensional structure and properties becomes paramount. Modern characterization is a multi-faceted endeavor, combining spectroscopic analysis with computational modeling.
Spectroscopic methods form the backbone of structural elucidation. Key techniques include:
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D NMR (e.g., HMBC, HSQC) experiments are essential for mapping the carbon-hydrogen framework and establishing connectivity within the molecule. nih.gov
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, allowing for the determination of the elemental formula of a compound. researchgate.netnih.gov
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl (C=O) and alkene (C=C) moieties in the hexahydrochromenone core. researchgate.net
UV-Visible Spectroscopy: Investigates the electronic properties of the molecule, particularly in derivatives with extended conjugation. scispace.comresearchgate.net
For particularly complex structures or to understand electronic properties, experimental data is often complemented by computational methods like Density Functional Theory (DFT). scispace.comresearchgate.net DFT calculations can predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) and electronic properties (e.g., HOMO-LUMO energy gaps). scispace.comresearchgate.net Comparing the experimental spectra with computationally predicted spectra provides a powerful tool for validating proposed structures and gaining deeper insight into molecular properties. nih.gov
Table 2: Spectroscopic Data for Related Chromenone/Naphthalenone Derivatives
| Technique | Compound Type | Observed Data Points | Reference |
|---|---|---|---|
| ¹³C NMR | Hydroxyenone Ester | δ 198.9, 170.3, 166.7, 125.8, 79.2 ppm | researchgate.net |
| IR (neat) | Hydroxyenone Ester | 2959, 1732 (C=O, ester), 1679 (C=O, ketone) cm⁻¹ | researchgate.net |
| HRMS | Hydroxyenone Ester | Calculated: 223.1334, Found: 223.1332 (for C₁₃H₁₉O₃ [M+H]⁺) | researchgate.net |
| UV-Vis | Fluorinated Chromone (B188151) Hydrazone | 311 nm, 281 nm | scispace.com |
Exploration of Novel Synthetic Applications
Beyond the synthesis of this compound, a significant future direction is its use as a versatile building block for the creation of more complex molecular architectures. The inherent functionality of the hexahydrochromenone core—a ketone, an enone system, and a heterocyclic ether—provides multiple reactive sites for further chemical modification.
Future research will likely focus on exploiting these sites to access novel chemical space. Potential synthetic transformations could include:
Stereoselective additions to the carbonyl group: Using chiral reducing agents or organometallic reagents to install new stereocenters at the C4 position.
Conjugate additions to the enone: Introducing a wide variety of substituents at the C5 position via Michael addition reactions.
Functionalization of the heterocyclic ring: Ring-opening reactions or rearrangements to generate new heterocyclic or carbocyclic systems.
[4+2] Cycloadditions (Diels-Alder reactions): Using the enone double bond as a dienophile to construct polycyclic systems.
By employing the this compound scaffold as a starting point, chemists can build libraries of diverse and complex molecules. These new compounds could be screened for a range of biological activities or used as key intermediates in the total synthesis of natural products, further cementing the value of this heterocyclic ketone in modern organic chemistry.
Q & A
Q. Basic Research Focus
- NMR : 1H/13C NMR identifies substituent positions and ring conformations. For instance, 1H NMR of 3-bromo-4-(4-methoxyphenyl)-hexahydrobenzooxazine derivatives confirmed axial-equatorial proton coupling patterns .
- LC-MS : High-resolution LC-MS detects molecular ions (e.g., [M+H]+) and fragments, critical for verifying hexahydro backbone integrity .
- XRD : Single-crystal X-ray diffraction resolves absolute configurations, as seen in trigonal crystal systems (e.g., Z = 18 in bromophenyl derivatives) .
How can contradictory bioactivity data for hexahydrochromenone derivatives be resolved?
Advanced Research Focus
Discrepancies often arise from impurity profiles or assay conditions. For example, in Euryops abrotanifolius extracts, isolated hexahydrofurans lacked tyrosinase inhibition despite crude extract activity, suggesting synergistic effects or matrix interference . Mitigation strategies:
- Fractionation : Sequential solvent partitioning (hexane → BuOH) isolates active fractions .
- Dose-Response Curves : Use IC50 comparisons (e.g., 34.52 µg/ml for crude vs. 53.26 µg/ml for EtOAc fraction) to identify false positives .
- Metabolomics : Untargeted LC-MS/MS screens for co-eluting compounds that modulate activity .
What are the solubility and stability profiles of this compound, and how do they impact experimental design?
Basic Research Focus
Hexahydrochromenones are typically lipophilic (logP > 2) due to their fused cyclohexane-chromenone structure. Solubility in polar solvents (e.g., methanol, DMSO) is limited, necessitating sonication or co-solvents (e.g., PEG-400) for in vitro assays . Stability studies under UV light and varying pH (4–9) are critical, as chromenone ketones may undergo photooxidation or ring-opening .
What computational approaches predict the reactivity of hexahydrochromenone derivatives in catalytic systems?
Q. Advanced Research Focus
- Docking Studies : Molecular docking into enzyme active sites (e.g., tyrosinase) identifies steric clashes or H-bond interactions .
- DFT Calculations : Optimize transition states for key reactions, such as Pd-catalyzed arylation, by analyzing electron density maps and frontier orbitals .
- MD Simulations : Assess solvent effects on conformational stability using force fields (e.g., AMBER) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
